4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid
CAS No.:
Cat. No.: VC17653423
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O3 |
|---|---|
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 4-chloro-3-[(3-methylphenyl)carbamoylamino]benzoic acid |
| Standard InChI | InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21) |
| Standard InChI Key | AMQLEVOLXUVLOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid delineates its structure unambiguously:
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A benzoic acid backbone substituted at the 4-position with a chlorine atom.
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At the 3-position, a urea-functionalized group ({(3-methylphenyl)amino]carbonyl}amino) is attached.
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The urea moiety consists of a carbonyl group bridging two amine groups, one of which is bonded to a 3-methylphenyl (meta-tolyl) substituent.
The molecular formula is C₁₅H₁₂ClN₂O₃, yielding a molecular weight of 303.72 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid |
| Molecular Formula | C₁₅H₁₂ClN₂O₃ |
| Molecular Weight | 303.72 g/mol |
| CAS Registry | Not yet assigned |
Structural Features and Functional Groups
The molecule integrates three critical functional regions:
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Benzoic Acid Core: The carboxylic acid group at position 1 confers acidity and hydrogen-bonding capacity, critical for solubility and intermolecular interactions .
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Chlorine Substituent: The electron-withdrawing chlorine at position 4 influences electronic distribution, potentially modulating acidity and reactivity .
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Urea Linkage: The 3-position urea group (–NH–C(O)–NH–) introduces hydrogen-bond donor/acceptor sites, often associated with biological activity (e.g., enzyme inhibition) .
Synthesis and Manufacturing Pathways
Retrosynthetic Analysis
A plausible synthesis route involves sequential functionalization of benzoic acid precursors:
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Chlorination: Introducing chlorine at position 4 of 3-nitrobenzoic acid, followed by reduction to 3-amino-4-chlorobenzoic acid.
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Urea Formation: Reaction of the 3-amino group with 3-methylphenyl isocyanate (C₆H₄(CH₃)–N=C=O) to form the urea linkage.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C |
| 2 | Chlorination | Cl₂, FeCl₃ catalyst, 50°C |
| 3 | Reduction of Nitro Group | H₂, Pd/C, ethanol, RT |
| 4 | Urea Coupling | 3-Methylphenyl isocyanate, THF, reflux |
Patent-Derived Methodologies
While no direct synthesis is documented for this compound, analogous urea-forming reactions are detailed in US9458107B2 . This patent describes the preparation of ureas via amine-isocyanate coupling under anhydrous tetrahydrofuran (THF) at reflux. Critical parameters include:
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Stoichiometry: 1:1 molar ratio of amine to isocyanate.
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Catalyst: Triethylamine (0.5 eq) to scavenge HCl.
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Workup: Precipitation via acidification (e.g., HCl) and recrystallization from ethanol/water .
Physicochemical Properties
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 3.98 for 4-chlorobenzoic acid ) dominates acidity. The urea group’s electron-donating effects may slightly elevate the pKa to ~4.2, enhancing solubility in basic aqueous media.
Table 3: Predicted Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Key absorptions include:
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~1700 cm⁻¹: Carboxylic acid C=O stretch.
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~1650 cm⁻¹: Urea carbonyl (amide I band).
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~1540 cm⁻¹: N–H bending (amide II).
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NMR (¹H):
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δ 12.5 ppm: Carboxylic acid proton (broad).
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δ 8.2–7.2 ppm: Aromatic protons (meta-tolyl and benzoic acid).
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δ 2.3 ppm: Methyl group (singlet).
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Biological and Industrial Applications
Hypothesized Pharmacological Activity
Urea derivatives are prevalent in kinase inhibitors and anticancer agents . The meta-tolyl group may enhance lipid membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions. Potential targets include:
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Tyrosine Kinases: Analogous to patents describing urea-based kinase inhibitors .
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Carbonic Anhydrases: Benzoic acid derivatives are known inhibitors.
Material Science Applications
The rigid aromatic core and hydrogen-bonding urea group suggest utility in:
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Coordination Polymers: As a ligand for metal-organic frameworks (MOFs).
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Supramolecular Chemistry: Self-assembly via π-π stacking and H-bonds.
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